molecular formula C18H15NO3S B8603060 methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate

methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate

Cat. No.: B8603060
M. Wt: 325.4 g/mol
InChI Key: DYRVYVWQRUSNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, features a thiophene ring substituted with a naphthalene moiety and an acetamido group, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a naphthalene-based acetamide . The reaction typically requires the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 3-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C18H15NO3S/c1-22-18(21)17-15(9-10-23-17)19-16(20)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,19,20)

InChI Key

DYRVYVWQRUSNMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate was prepared from methyl 3-aminothiophene-2-carboxylate (4.30 g, 27.3 mmol) and 2-(naphthalen-1-yl)acetic acid (3.10 g, 27.3 mmol) according to protocol A. Retention time (min)=8.738, method [7], MS(ESI) 326.1 (M+H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

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